
Bunavail
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A pharmaceutical preparation that combines buprenorphine, an OPIOID ANALGESICS with naloxone, a NARCOTIC ANTAGONISTS to reduce the potential for NARCOTIC DEPENDENCE in the treatment of pain. It may also be used for OPIOID SUBSTITUTION THERAPY.
科学的研究の応用
Pharmacological Properties
Bunavail leverages the pharmacological characteristics of its active components:
- Buprenorphine : A partial agonist at the mu-opioid receptor, it alleviates withdrawal symptoms and cravings associated with opioid dependence. Its long half-life allows for once-daily dosing, helping maintain stable plasma levels without the peaks and troughs associated with full agonists .
- Naloxone : An opioid antagonist included to deter misuse. When taken as prescribed, naloxone has minimal effects; however, if the film is misused (e.g., injected), it can precipitate withdrawal symptoms in opioid-dependent individuals .
Clinical Applications
This compound is utilized in various clinical settings:
- Maintenance Treatment : It is indicated for patients with opioid use disorder, providing a safer alternative to full agonist opioids. The combination aims to reduce illicit opioid use while minimizing withdrawal symptoms .
- Induction Phase : During treatment initiation, this compound helps manage withdrawal symptoms. Patients typically begin treatment when they exhibit signs of withdrawal, ensuring that the medication effectively mitigates these symptoms .
Case Studies
Several case studies highlight this compound's effectiveness and potential side effects:
-
Glycolimia Induction :
- A 30-year-old female patient on 4.2 mg buprenorphine/0.7 mg naloxone reported significant cravings for sugary foods, leading to weight gain. This case suggests a potential link between buprenorphine treatment and altered metabolic responses, indicating that cravings for sweets might reflect underlying withdrawal or subclinical symptoms .
- Successful Induction Without Withdrawal :
Research Findings
Research into this compound's efficacy and safety has yielded significant insights:
- Bioavailability Studies : Compared to sublingual formulations like Suboxone, this compound demonstrates approximately double the bioavailability due to its buccal delivery system. This leads to more effective absorption and potentially improved patient compliance .
- QT Prolongation Risk : A clinical trial was mandated by the FDA to assess the risk of QT prolongation associated with this compound. This reflects ongoing concerns regarding cardiac safety in patients treated with buprenorphine formulations .
Data Summary Table
Study/Case Study | Findings | Implications |
---|---|---|
Glycolimia Case Study | Induced cravings for sweets; weight gain observed | Suggests metabolic changes may occur with treatment |
Induction Success Case | No withdrawal symptoms during induction | Supports efficacy in complex patient scenarios |
Bioavailability Research | Higher absorption compared to sublingual tablets | May enhance treatment adherence and outcomes |
QT Prolongation Study | Ongoing investigation required | Highlights need for monitoring cardiac health in patients |
特性
CAS番号 |
352020-56-5 |
---|---|
分子式 |
C48H62N2O8 |
分子量 |
795 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4.C19H21NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;2-4,14,17,21,23H,1,5-10H2/t20-,21-,24-,26+,27-,28+,29-;14-,17+,18+,19-/m11/s1 |
InChIキー |
SFNLWIKOKQVFPB-KZCPYJDTSA-N |
SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
異性体SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
正規SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Key on ui other cas no. |
352020-56-5 |
同義語 |
Buprenorphine Naloxone Buprenorphine Naloxone Combination Buprenorphine Naloxone Drug Combination Buprenorphine, Naloxone Drug Combination Buprenorphine-Naloxone buprenorphine-naloxone combination Buprenorphine-Naloxone Drug Combination Combination, Buprenorphine-Naloxone Combination, Buprenorphine-Naloxone Drug Drug Combination, Buprenorphine-Naloxone Naloxone, Buprenorphine suboxone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。